molecular formula C11H13NO2 B14872801 5-Phenyl-1,4-oxazepan-3-one

5-Phenyl-1,4-oxazepan-3-one

Cat. No.: B14872801
M. Wt: 191.23 g/mol
InChI Key: IVGVRNJZHNELTG-UHFFFAOYSA-N
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Description

5-Phenyl-1,4-oxazepan-3-one is a heterocyclic compound that belongs to the oxazepane family. This compound features a seven-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the fifth position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,4-oxazepan-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of epoxyamides with scandium triflate (Sc(OTf)3) as a catalyst can yield this compound. Another method involves the copper-catalyzed cascade reaction involving intramolecular nucleophilic addition to N-sulfonylketenimine .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,4-oxazepan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenyl-1,4-oxazepan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

    2,5-Diphenyl-1,3-oxazoline: This compound shares a similar oxazepane structure but with different substituents, leading to distinct chemical and biological properties.

    Oxazepam: A well-known benzodiazepine with a similar core structure but different functional groups, used primarily for its anxiolytic and sedative effects.

Uniqueness: 5-Phenyl-1,4-oxazepan-3-one stands out due to its unique combination of a seven-membered ring with both nitrogen and oxygen atoms and a phenyl group. This structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

5-phenyl-1,4-oxazepan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11-8-14-7-6-10(12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGVRNJZHNELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)NC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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